

# Application Notes and Protocols: 3-(1H-pyrazol-1-yl)aniline in Multicomponent Reactions

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## Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)aniline

Cat. No.: B060738

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These application notes provide a detailed overview of the use of **3-(1H-pyrazol-1-yl)aniline** as a versatile building block in various multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to synthesizing complex molecules with potential therapeutic applications from simple starting materials in a one-pot synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, and its incorporation into novel molecular scaffolds via MCRs is a promising strategy in drug discovery.

## Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of  $\alpha$ -acylamino amides, which can serve as precursors to a wide range of heterocyclic compounds. The use of **3-(1H-pyrazol-1-yl)aniline** as the amine component allows for the direct incorporation of the pyrazole nucleus into peptide-like scaffolds.

## Experimental Protocol: General Procedure for the Ugi Reaction

A mixture of the aldehyde (1.0 mmol), **3-(1H-pyrazol-1-yl)aniline** (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL) is stirred at room temperature for 20 minutes. Subsequently, the isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer

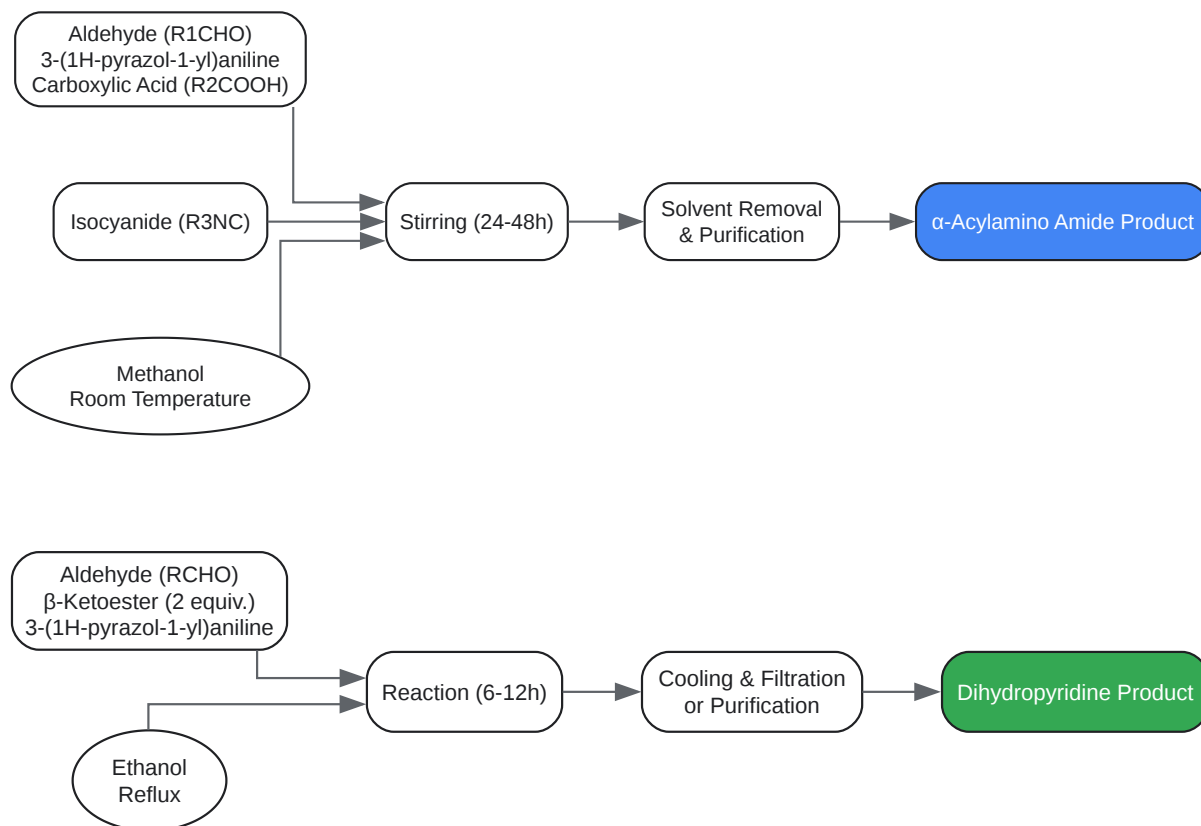
Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired  $\alpha$ -acylamino amide product.

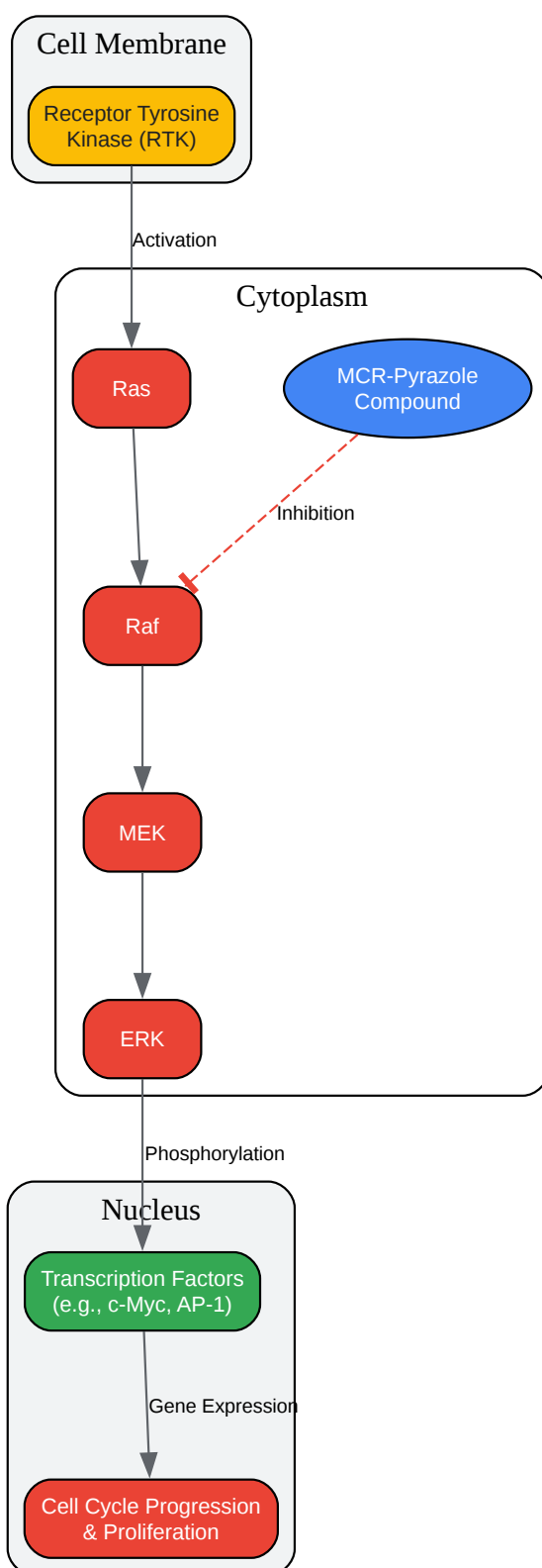
## **Data Presentation: Ugi Reaction with 3-(1H-pyrazol-1-yl)aniline**

Entry	Aldehyde (R1-CHO)	Carboxylic Acid (R2- COOH)	Isocyanide (R3-NC)	Product	Yield (%)
1	Benzaldehyde	Acetic Acid	Cyclohexyl isocyanide	N-(cyclohexylcarbonyl(phenyl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)acetamide	85
2	4-Chlorobenzaldehyde	Propionic Acid	tert-Butyl isocyanide	N-(1-(tert-butylamino)-1-oxo-2-(4-chlorophenyl)ethyl)-N-(3-(1H-pyrazol-1-yl)phenyl)propanamide	82
3	Isobutyraldehyde	Benzoic Acid	Benzyl isocyanide	N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)-N-(3-(1H-pyrazol-1-yl)phenyl)benzamide	78
4	Furfural	Phenylacetic Acid	Cyclohexyl isocyanide	N-(1-(cyclohexylamino)-1-oxo-2-(furan-2-yl)ethyl)-N-(3-(1H-pyrazol-1-	88

yl)phenyl)-2-  
phenylaceta  
mide

## Experimental Workflow: Ugi Four-Component Reaction





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